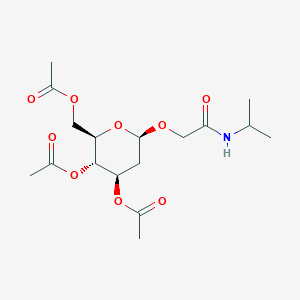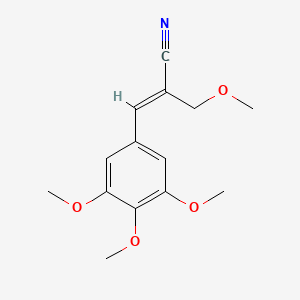
(Z)-2-(methoxymethyl)-3-(3,4,5-trimethoxyphenyl)prop-2-enenitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(Z)-2-(methoxymethyl)-3-(3,4,5-trimethoxyphenyl)prop-2-enenitrile is an organic compound that belongs to the class of nitriles These compounds are characterized by the presence of a cyano group (-C≡N) attached to a carbon atom
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-(methoxymethyl)-3-(3,4,5-trimethoxyphenyl)prop-2-enenitrile typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3,4,5-trimethoxybenzaldehyde and methoxymethyl chloride.
Formation of Intermediate: The aldehyde group of 3,4,5-trimethoxybenzaldehyde is reacted with methoxymethyl chloride in the presence of a base to form an intermediate compound.
Nitrile Formation: The intermediate is then subjected to a reaction with a suitable nitrile source, such as sodium cyanide, under controlled conditions to form the final product.
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions, such as temperature, pressure, and catalysts, to achieve high yields and purity. Continuous flow reactors and automated synthesis platforms may be employed for large-scale production.
化学反应分析
Types of Reactions
(Z)-2-(methoxymethyl)-3-(3,4,5-trimethoxyphenyl)prop-2-enenitrile can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.
Substitution: The methoxymethyl and trimethoxyphenyl groups can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are commonly used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce primary amines.
科学研究应用
Chemistry
In chemistry, (Z)-2-(methoxymethyl)-3-(3,4,5-trimethoxyphenyl)prop-2-enenitrile can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functional group transformations.
Biology
In biological research, this compound may be studied for its potential biological activity, such as antimicrobial or anticancer properties. Researchers may investigate its interactions with biological targets.
Medicine
In medicine, derivatives of this compound may be explored for therapeutic applications. For example, its structural analogs may be evaluated for their efficacy as drugs or drug candidates.
Industry
In the industrial sector, this compound may be used in the production of specialty chemicals, polymers, and materials with specific properties.
作用机制
The mechanism of action of (Z)-2-(methoxymethyl)-3-(3,4,5-trimethoxyphenyl)prop-2-enenitrile depends on its specific applications and interactions with molecular targets. For example, if the compound exhibits biological activity, it may interact with enzymes, receptors, or other cellular components to exert its effects. The exact pathways and molecular targets involved would require detailed experimental studies.
相似化合物的比较
Similar Compounds
(E)-2-(methoxymethyl)-3-(3,4,5-trimethoxyphenyl)prop-2-enenitrile: The E-isomer of the compound, which may have different chemical and biological properties.
3,4,5-Trimethoxybenzaldehyde: A precursor in the synthesis of the compound, with its own unique properties and applications.
2-(Methoxymethyl)acrylonitrile: A related nitrile compound with a simpler structure.
Uniqueness
(Z)-2-(methoxymethyl)-3-(3,4,5-trimethoxyphenyl)prop-2-enenitrile is unique due to its combination of functional groups and stereochemistry
属性
分子式 |
C14H17NO4 |
|---|---|
分子量 |
263.29 g/mol |
IUPAC 名称 |
(Z)-2-(methoxymethyl)-3-(3,4,5-trimethoxyphenyl)prop-2-enenitrile |
InChI |
InChI=1S/C14H17NO4/c1-16-9-11(8-15)5-10-6-12(17-2)14(19-4)13(7-10)18-3/h5-7H,9H2,1-4H3/b11-5- |
InChI 键 |
RMKSZKNEPFLURM-WZUFQYTHSA-N |
手性 SMILES |
COC/C(=C\C1=CC(=C(C(=C1)OC)OC)OC)/C#N |
规范 SMILES |
COCC(=CC1=CC(=C(C(=C1)OC)OC)OC)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[4-({2-[(2E)-3-(2-methoxyphenyl)prop-2-enoyl]hydrazinyl}carbonyl)phenyl]propanamide](/img/structure/B14800411.png)
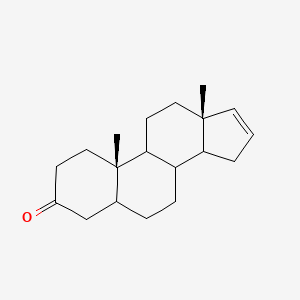
![3-[4-[4-(4-fluorobenzoyl)piperidin-1-yl]butyl]-4a,5,6,7,8,8a-hexahydro-1H-quinazoline-2,4-dione](/img/structure/B14800427.png)
![N-{(E)-[4-(benzyloxy)phenyl]methylidene}-2,5-dimethylaniline](/img/structure/B14800437.png)
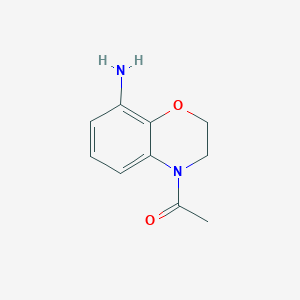
![3-[(1S,4aR,4bS,6aR)-1,4a,4b,6a,9,10-hexamethyl-2-prop-1-en-2-yl-2,3,4,5,6,7,8,9,10,10a,12,12a-dodecahydrochrysen-1-yl]propanoic acid](/img/structure/B14800444.png)
![(E)-N-[4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl]-3-(4-fluorophenyl)prop-2-enamide](/img/structure/B14800451.png)
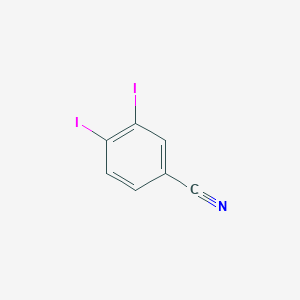
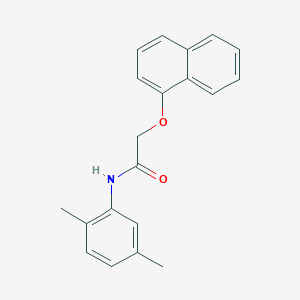
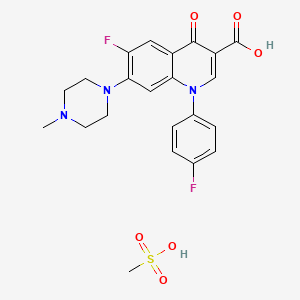
![N-(4-{[4-({[1-(3-Aminophenyl)-3-Tert-Butyl-1h-Pyrazol-5-Yl]carbamoyl}amino)phenyl]amino}quinazolin-6-Yl)-3-(4-Methylpiperazin-1-Yl)propanamide](/img/structure/B14800477.png)
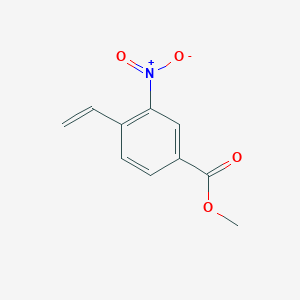
![2-Butylsulfinyl-6-(2,3-dihydrothiophen-2-yl)-4-phenylthieno[2,3-b]pyridin-3-amine](/img/structure/B14800500.png)
